![molecular formula C11H13N5 B1491244 3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098090-40-3](/img/structure/B1491244.png)
3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
描述
3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a complex organic compound characterized by its unique structure, which includes azide and alkyne functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where an appropriate precursor containing the cyclopenta[c]pyrazole core is reacted with azidoethyl and prop-2-yn-1-yl groups under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving continuous flow chemistry techniques.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitrous oxide.
Reduction: The azide group can be reduced to form amines.
Substitution: The alkyne group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as alkyl halides and amines can be used.
Major Products Formed:
Oxidation: Nitrous oxide (N2O)
Reduction: Amines
Substitution: Substituted alkyne derivatives
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its azide and alkyne groups make it suitable for click chemistry reactions, which are highly efficient and selective.
Biology: In biological research, the compound can be used as a probe or a labeling agent due to its reactive functional groups. It can be employed in studying biological processes and interactions at the molecular level.
Medicine: The compound has potential medicinal applications, particularly in drug development. Its ability to undergo specific chemical reactions makes it a candidate for creating targeted therapies.
Industry: In the industrial sector, this compound can be used in the synthesis of materials with unique properties, such as polymers and coatings.
作用机制
The mechanism by which 3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole exerts its effects depends on its specific application. For example, in click chemistry, the azide and alkyne groups react via a cycloaddition reaction to form a stable triazole ring, which is useful in creating covalent bonds in molecular assemblies.
Molecular Targets and Pathways:
Click Chemistry: The azide-alkyne cycloaddition reaction targets specific molecular sites to form triazole linkages.
Biological Probes: The compound may target specific proteins or nucleic acids for labeling or imaging purposes.
相似化合物的比较
3-(2-Azidoethyl)oxindoles: These compounds are used in the synthesis of spiro [pyrrolidine-3,3'-oxindoles], which have shown cytotoxicity toward tumor cell lines.
3-(2-Azidoethyl)-3-(but-3-yn-1-yl)-3H-diazirine: This compound contains both azide and alkyne groups, similar to the compound , and is used in photoaffinity labeling studies.
属性
IUPAC Name |
3-(2-azidoethyl)-2-prop-2-ynyl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-8-16-11(6-7-13-15-12)9-4-3-5-10(9)14-16/h1H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCGAHDIPVDXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C2CCCC2=N1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


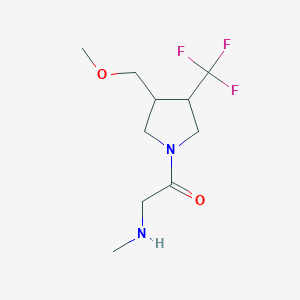
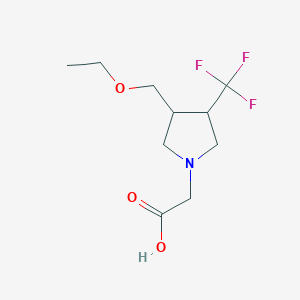
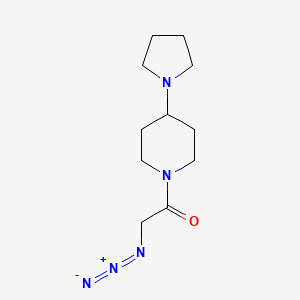
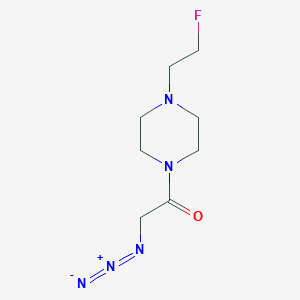
![azetidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone](/img/structure/B1491166.png)
![3-(2-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491168.png)
![4-(Ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1491172.png)

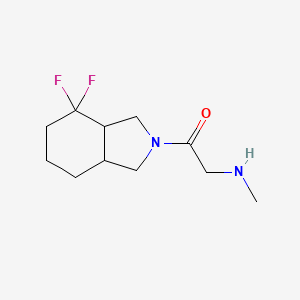
![2-amino-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one](/img/structure/B1491179.png)
![6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)nicotinic acid](/img/structure/B1491180.png)
![(E)-4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1491181.png)
![(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1491183.png)
![3-(2-Hydroxyethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491184.png)
